molecular formula C5H3ClN4 B1426002 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 1159811-23-0

7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B1426002
CAS No.: 1159811-23-0
M. Wt: 154.56 g/mol
InChI Key: UUPWDQWNBXLWRN-UHFFFAOYSA-N
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Description

7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclization of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid. This reaction produces an intermediate compound, which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine using phosphorus oxychloride . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, acetic acid, and various nitrogen-containing heterocycles. Major products formed from these reactions often include derivatives with enhanced biological activity.

Comparison with Similar Compounds

7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent biological activities, particularly in cancer research.

Properties

IUPAC Name

7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-1-5-7-2-9-10(5)3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPWDQWNBXLWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN2C1=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717114
Record name 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159811-23-0
Record name 7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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